N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O3S2 and its molecular weight is 315.41. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition and Cytotoxic Activities
- A study explored the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). Despite lower tumor selectivity than reference compounds, trimethoxy derivatives showed more selectivity judged by cytotoxicity assays, highlighting their potential as lead molecules for further investigations due to superior CA inhibitory activity (Kucukoglu et al., 2016).
Cyclooxygenase-2 Inhibition
- Another significant application includes the identification of 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors through extensive structure-activity relationship work, leading to the discovery of celecoxib, a potent and selective inhibitor of COX-2 currently in phase III clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential in agricultural applications (Moran, 2003).
Receptor Selectivity and Multifunctional Agents
- N-alkylation of sulfonamide moiety in a group of arylsulfonamide derivatives led to the identification of potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. These compounds demonstrated distinct antidepressant-like and pro-cognitive properties in vivo, suggesting their therapeutic potential for CNS disorders (Canale et al., 2016).
Antiviral and Antibacterial Activities
- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and showed significant antibacterial activity, indicating their potential as antibacterial agents (Azab et al., 2013). Additionally, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, highlighting their antiviral capabilities (Chen et al., 2010).
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-9-4-5-12(19-9)11(18-3)7-14-20(16,17)10-6-13-15(2)8-10/h4-6,8,11,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGIOOCXRZRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CN(N=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.